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molecular formula C13H13NO B8594213 N,1-dimethylnaphthalene-2-carboxamide

N,1-dimethylnaphthalene-2-carboxamide

Cat. No. B8594213
M. Wt: 199.25 g/mol
InChI Key: PIUVOPGQDYBMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790716B2

Procedure details

According to the procedure of Preparation 20 (b), except substituting N,1-dimethylnaphthalene-2-carboxamide (0.3 g, 1.5 mmole) for the N,3-dimethylindene-2-carboxamide, the title compound (0.1 g, 36%) was prepared as a colorless oil: MS (ES) m/e 186 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][NH:4][C:5]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH3:17])=O.CNC(C1CC2C(C=1C)=CC=CC=2)=O>>[CH3:17][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:7]=1[CH2:5][NH:4][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CNC(=O)C1=C(C2=CC=CC=C2C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C=1CC2=CC=CC=C2C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC2=CC=CC=C12)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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